molecular formula C12H11N3O2 B3025287 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159697-38-7

3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B3025287
CAS No.: 1159697-38-7
M. Wt: 229.23 g/mol
InChI Key: BHRZNAQUASSHRL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the pyrazole ring and a carbonitrile group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxyphenylhydrazine with ethyl cyanoacetate under basic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole compound. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is employed in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and therapeutic effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1H-pyrazole-5-carbonitrile: Similar structure but with the carbonitrile group at the 5-position.

    3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a carbonitrile group.

    3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.

Uniqueness

3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbonitrile is unique due to the specific positioning of the carbonitrile group, which can influence its reactivity and interactions with other molecules. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-16-10-4-3-8(5-11(10)17-2)12-9(6-13)7-14-15-12/h3-5,7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRZNAQUASSHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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